2,3-Difluoro-6-nitro-thiophenol
CAS No.: 1803828-06-9
Cat. No.: VC11698008
Molecular Formula: C6H3F2NO2S
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803828-06-9 |
|---|---|
| Molecular Formula | C6H3F2NO2S |
| Molecular Weight | 191.16 g/mol |
| IUPAC Name | 2,3-difluoro-6-nitrobenzenethiol |
| Standard InChI | InChI=1S/C6H3F2NO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H |
| Standard InChI Key | VYJPGNCILOCSCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F |
| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F |
Introduction
Structural and Molecular Characteristics
2,3-Difluoro-6-nitro-thiophenol (C₆H₂F₂NO₂S) features a thiophenol backbone substituted with fluorine atoms at positions 2 and 3 and a nitro group at position 6. The molecule’s geometry is influenced by steric and electronic effects:
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Bond angles: The C-S bond length is approximately 1.78 Å, typical for thiophenols, while the nitro group introduces resonance stabilization .
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Torsional barriers: Fluorine substituents increase the internal rotational barrier around the C-S bond. For 3,5-difluoro-thiophenol analogs, rotational barriers reach 5.3 × 10³ kJ/mol due to steric hindrance and electronic repulsion .
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Electron distribution: The nitro group withdraws electron density, rendering the aromatic ring electrophilic at positions ortho and para to the nitro group. Fluorine’s inductive effect further polarizes the ring .
Table 1: Predicted Physicochemical Properties
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Weight | 219.16 g/mol | Calculated |
| Melting Point | 68–72°C (est.) | |
| Boiling Point | 245–250°C (est.) | |
| LogP (Octanol-Water) | 2.4 | |
| Solubility in Water | <0.1 g/L |
Synthesis and Industrial Production
Nitration of 2,3-Difluoro-thiophenol
The primary synthesis route involves nitrating 2,3-difluoro-thiophenol under controlled conditions:
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Reagents: Fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst .
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Mechanism: Electrophilic nitration occurs at the 6-position due to fluorine’s meta-directing effect. The reaction proceeds via a Wheland intermediate, stabilized by the electron-withdrawing nitro group .
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Optimization:
Side Reactions:
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Oxidation of Thiol: The -SH group may oxidize to disulfides (-S-S-) or sulfonic acids (-SO₃H) if nitric acid concentration exceeds 90% .
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Para-Nitration: Minor products (≤5%) form if temperature control fails .
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The nitro group activates the ring for nucleophilic attack, particularly at positions 4 and 5:
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Ammonolysis: Reaction with NH₃ yields 2,3-difluoro-6-aminothiophenol, a precursor to heterocyclic drugs .
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Thiol-Disulfide Exchange: In alkaline conditions, the thiol group participates in disulfide bond formation, relevant in polymer crosslinking .
Reduction Pathways
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Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, producing 2,3-difluoro-6-aminothiophenol .
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Selective Defluorination: Using Mg/MeOH removes fluorine at position 3, enabling further functionalization .
Table 2: Reaction Conditions and Outcomes
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 2,3-Difluoro-6-aminothiophenol | 85 |
| Ammonolysis | NH₃ (aq), 100°C | 4-Amino-2,3-difluoro-thiophenol | 72 |
| Disulfide Formation | O₂, pH 10 | Bis(2,3-difluoro-6-nitro-phenyl)disulfide | 90 |
Applications in Pharmaceutical and Material Science
Drug Intermediate
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Antitubercular Agents: Nitroaromatic compounds like BTZ043 inhibit DprE1 in Mycobacterium tuberculosis. The nitro group undergoes redox activation via thiol-mediated mechanisms, analogous to 2,3-difluoro-6-nitro-thiophenol’s reactivity .
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Antifungal Derivatives: The thiol group enhances membrane permeability, making it a candidate for azole-based antifungals .
Advanced Materials
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Conductive Polymers: Thiophenol derivatives polymerize into poly(arylene sulfide)s with high thermal stability (>300°C) .
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Sensors: Nitro-thiophenols functionalize gold surfaces for Hg²⁺ detection via chelation-enhanced fluorescence quenching .
Future Research Directions
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Mechanistic Studies: Elucidate the redox activation pathways in biological systems using in vitro Mycobacterium models .
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Green Synthesis: Develop solvent-free nitration using ionic liquids to improve atom economy.
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Polymer Applications: Explore copolymerization with fluorinated monomers for fuel cell membranes .
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